5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid is a complex organic compound that features a picolinic acid core with a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with picolinic acid.
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of Intermediate: The protected amino group is then introduced to the picolinic acid core through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to deprotection.
Substitution: The picolinic acid core allows for various substitution reactions, especially at the nitrogen and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Deprotection yields the free amino group.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Chemistry:
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Bioconjugation: The protected amino group allows for selective bioconjugation reactions.
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive core.
Medicine:
Therapeutics: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The picolinic acid core can chelate metal ions, influencing enzymatic activities and other biological processes.
Comparison with Similar Compounds
- 5-((((Benzyloxy)carbonyl)amino)pentanoic acid
- 4-((((Benzyloxy)carbonyl)amino)methyl)benzoic acid
Comparison:
- Structural Differences: The primary difference lies in the core structure, with picolinic acid providing unique chelation properties compared to other carboxylic acids.
- Reactivity: The presence of the picolinic acid core can influence the reactivity and stability of the compound, making it more suitable for specific applications.
- Applications: While similar compounds may have overlapping applications, the unique properties of 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid make it particularly valuable in fields requiring metal ion chelation and selective bioconjugation.
Properties
IUPAC Name |
5-(phenylmethoxycarbonylaminomethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13-7-6-12(8-16-13)9-17-15(20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKZJSCMTMYMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.